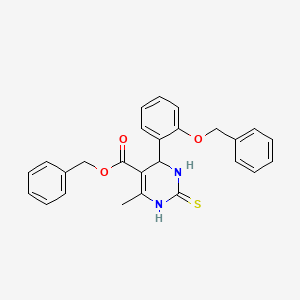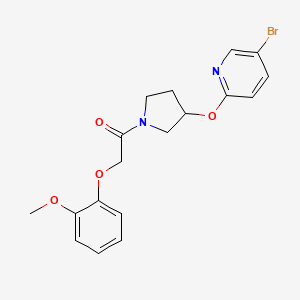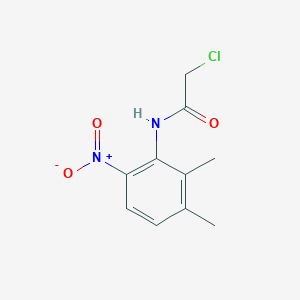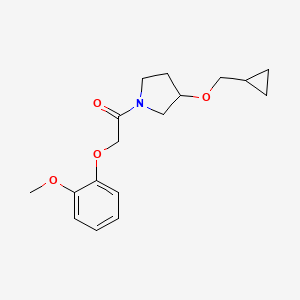![molecular formula C17H26ClN3O3S B2933567 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide CAS No. 733759-43-8](/img/structure/B2933567.png)
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound, also known as CEP-26401, is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory responses, making CEP-26401 a promising candidate for the treatment of inflammatory diseases.
Applications De Recherche Scientifique
Antibacterial and Anti-Enzymatic Potential
A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of acetamide, including compounds structurally related to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide. These compounds demonstrated significant antibacterial properties against both gram-negative and gram-positive bacteria, as well as low potential against the lipoxygenase (LOX) enzyme, indicating potential therapeutic applications in bacterial infections and inflammation management Nafeesa et al., 2017.
Enzyme Inhibition Studies
Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds showed promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic use in conditions like Alzheimer's disease where enzyme inhibition is beneficial Khalid et al., 2014.
Antibacterial Screening
Research by Iqbal et al. (2017) involved the synthesis of N-substituted acetamide derivatives with a focus on their antibacterial properties. These compounds, similar in structure to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide, were found to be moderately effective against Gram-negative bacterial strains, highlighting their potential in treating bacterial infections Iqbal et al., 2017.
Molecular Docking and Enzyme Inhibitory Activities
Virk et al. (2018) synthesized a variety of N-substituted acetamides and evaluated their inhibition potential against several enzymes. The study's findings suggest potential applications in pharmaceuticals targeting specific enzymatic pathways Virk et al., 2018.
Pharmacological Evaluation of Derivatives
Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including acetamide derivatives, as glutaminase inhibitors. These compounds showed promise in inhibiting GLS, a key enzyme in cancer cell metabolism, suggesting potential use in cancer therapy Shukla et al., 2012.
Spectral Analysis and Antibacterial Study
A study by Khalid et al. (2016) analyzed the spectral properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial efficacy. The results indicated moderate to high antibacterial activity, suggesting potential use in antibacterial therapies Khalid et al., 2016.
Biological Interactions and Molecular Docking Analysis
Bharathy et al. (2021) conducted a comprehensive study on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, using molecular docking to explore potential fungal and cancer activities. This research provides insights into the therapeutic applications of similar acetamide derivatives Bharathy et al., 2021.
Propriétés
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-3-21(4-2)25(23,24)14-8-9-16(20-10-6-5-7-11-20)15(12-14)19-17(22)13-18/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGYEMKCZWADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)

![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)
